molecular formula C8H11ClN2O2 B14170484 ethyl 2-aminopyridine-4-carboxylate;hydrochloride

ethyl 2-aminopyridine-4-carboxylate;hydrochloride

Cat. No.: B14170484
M. Wt: 202.64 g/mol
InChI Key: RGUIYZOFJWJNCB-UHFFFAOYSA-N
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Description

Ethyl 2-aminopyridine-4-carboxylate;hydrochloride is an important compound in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields. It is known for its versatility and utility as an intermediate in the synthesis of various heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-aminopyridine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate, which can then be further modified . Another method includes the reaction of 2-aminopyridine with ethyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of ethyl 2-aminopyridine-4-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminopyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethyl 2-aminopyridine-4-carboxylate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: It is a key intermediate in the synthesis of various pharmaceutical agents.

    Industry: It is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of ethyl 2-aminopyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit voltage-gated potassium channels, resulting in prolonged action potentials and enhanced neurotransmitter release .

Comparison with Similar Compounds

Ethyl 2-aminopyridine-4-carboxylate can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the uniqueness of ethyl 2-aminopyridine-4-carboxylate in various fields.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

ethyl 2-aminopyridine-4-carboxylate;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-2-12-8(11)6-3-4-10-7(9)5-6;/h3-5H,2H2,1H3,(H2,9,10);1H

InChI Key

RGUIYZOFJWJNCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)N.Cl

Origin of Product

United States

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